Benzo[d]oxazole-2,6-dicarbonitrile is a heterocyclic compound featuring a benzene ring fused to an oxazole ring, with two cyano groups located at the 2 and 6 positions of the oxazole. This compound is characterized by its unique structural properties, which contribute to its chemical reactivity and biological activity. The molecular formula of benzo[d]oxazole-2,6-dicarbonitrile is , and it has a molecular weight of approximately 164.14 g/mol. The presence of the cyano groups enhances its electron-withdrawing capacity, making it a valuable compound in various chemical applications.
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Benzo[d]oxazole-2,6-dicarbonitrile exhibits a range of biological activities that make it of interest in medicinal chemistry. Research has shown that derivatives of this compound possess:
The synthesis of benzo[d]oxazole-2,6-dicarbonitrile can be achieved through various methods:
Benzo[d]oxazole-2,6-dicarbonitrile finds applications in various fields:
Interaction studies involving benzo[d]oxazole-2,6-dicarbonitrile focus on its binding affinity with biological targets. Research indicates that derivatives can interact with enzymes or receptors relevant to disease pathways. For instance:
Understanding these interactions is crucial for optimizing drug design and efficacy.
Benzo[d]oxazole-2,6-dicarbonitrile shares structural similarities with several other compounds within the benzoxazole family and related heterocycles. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Benzo[d]oxazole | Contains a single oxazole ring | Basic structure without cyano substituents |
| Benzo[d]oxazole-2-carbonitrile | Cyano group at position 2 | Less reactive than benzo[d]oxazole-2,6-dicarbonitrile |
| Benzo[d]oxazole-6-carbonitrile | Cyano group at position 6 | Similar reactivity but different positional effects |
| Benzothiazole | Contains a thiazole ring instead of oxazole | Different electronic properties due to sulfur atom |
Benzo[d]oxazole-2,6-dicarbonitrile stands out due to its dual cyano substitutions that enhance its reactivity and biological profile compared to other related compounds.
The comprehensive spectroscopic characterization of benzo[d]oxazole-2,6-dicarbonitrile provides essential insights into its molecular structure and electronic properties. This heterocyclic compound, featuring a fused benzene-oxazole ring system with two cyano substituents at positions 2 and 6, exhibits distinctive spectroscopic signatures that facilitate its identification and structural elucidation [1] [2].
The nuclear magnetic resonance spectroscopic analysis of benzo[d]oxazole-2,6-dicarbonitrile reveals characteristic chemical shift patterns for both proton and carbon-13 nuclei. The benzoxazole core structure significantly influences the electronic environment of neighboring atoms, resulting in predictable spectroscopic signatures [1] [2] [3].
The carbon-13 nuclear magnetic resonance spectrum of benzo[d]oxazole-2,6-dicarbonitrile displays several diagnostic resonances characteristic of the fused heterocyclic system. The carbon atom at position 2 of the oxazole ring, situated between nitrogen and oxygen heteroatoms, resonates in the characteristic downfield region between 140-170 parts per million due to the deshielding effect of the electronegative heteroatoms [3] [4]. The benzene ring carbons exhibit chemical shifts consistent with aromatic substitution patterns, with carbon-4 appearing at 110-125 parts per million, carbon-5 at 125-140 parts per million, carbon-6 at 115-130 parts per million, and carbon-7 at 120-130 parts per million [3] [4] [5].
The cyano carbon atoms represent the most distinctive feature of the carbon-13 spectrum, appearing characteristically in the region of 115-120 parts per million [2] [6]. This chemical shift range is typical for aromatic nitriles, where conjugation with the aromatic system causes a slight upfield shift compared to aliphatic nitriles [6].
| Position | Carbon-13 Chemical Shift (parts per million) | Reference |
|---|---|---|
| Carbon-2 (Oxazole) | 140-170 | [3] [4] [5] |
| Carbon-4 (Benzene) | 110-125 | [3] [4] [5] |
| Carbon-5 (Benzene) | 125-140 | [3] [4] [5] |
| Carbon-6 (Benzene) | 115-130 | [3] [4] [5] |
| Carbon-7 (Benzene) | 120-130 | [3] [4] [5] |
| Cyano Carbon | 115-120 | [2] [6] |
The proton nuclear magnetic resonance spectrum of benzo[d]oxazole-2,6-dicarbonitrile exhibits a simplified aromatic region due to the absence of protons at positions bearing cyano substituents. The remaining aromatic protons display characteristic chemical shifts and coupling patterns that enable precise structural assignment [1] [2] [7].
The benzene ring protons appear in the typical aromatic region, with hydrogen-4 resonating at 7.3-7.8 parts per million, hydrogen-5 at 7.2-7.6 parts per million, and hydrogen-7 at 7.4-7.9 parts per million [1] [2] [7] [8]. These protons typically appear as doublets or doublet of doublets due to ortho and meta coupling with adjacent aromatic protons [1] [2].
| Position | Proton Chemical Shift (parts per million) | Multiplicity | Reference |
|---|---|---|---|
| Hydrogen-4 (Benzene) | 7.3-7.8 | doublet or doublet of doublets | [1] [2] [7] [8] |
| Hydrogen-5 (Benzene) | 7.2-7.6 | doublet or doublet of doublets | [1] [2] [7] [8] |
| Hydrogen-7 (Benzene) | 7.4-7.9 | doublet or doublet of doublets | [1] [2] [7] [8] |
The infrared spectroscopic profile of benzo[d]oxazole-2,6-dicarbonitrile exhibits several characteristic absorption bands that provide valuable structural information. The most prominent features arise from the cyano groups and the heterocyclic ring system, each contributing distinct vibrational modes to the overall spectrum [9] [10] [6].
The cyano functional groups in benzo[d]oxazole-2,6-dicarbonitrile generate the most diagnostic infrared absorption bands. The carbon-nitrogen triple bond stretching vibration appears as an intense, sharp absorption in the region of 2220-2240 wavenumbers for aromatic nitriles [9] [10] [6]. This frequency range is characteristic of aromatic cyano groups, where conjugation with the benzoxazole ring system causes a slight downfield shift compared to saturated nitriles, which typically absorb at 2240-2260 wavenumbers [9] [10] [6].
The high intensity and distinctive position of the cyano stretching bands make them easily identifiable features in the infrared spectrum [9] [10]. The presence of two cyano groups in the molecule results in potentially observable splitting or broadening of this absorption band, depending on the symmetry and electronic environment of each cyano substituent [11] [12].
The benzoxazole ring system contributes several characteristic vibrational modes to the infrared spectrum. The carbon-nitrogen stretching vibration of the oxazole ring appears in the region of 1500-1670 wavenumbers, representing a medium to strong intensity band [13] [14] [15]. This absorption is characteristic of the aromatic heterocyclic system and provides confirmation of the oxazole ring presence [13] [14] [15].
The benzoxazole ring stretching vibrations manifest as multiple bands in the region of 1400-1600 wavenumbers, representing the skeletal vibrations of the fused ring system [13] [14] [15]. These bands are of medium intensity and are characteristic of the substituted benzoxazole framework [13] [14] [15].
The carbon-oxygen-carbon stretching vibration of the oxazole ring generates absorption bands in the region of 1070-1150 wavenumbers [13] [14] [15]. This vibrational mode is characteristic of the ether linkage within the heterocyclic ring and appears as a medium intensity band [13] [14] [15].
The carbon-hydrogen out-of-plane deformation vibrations of the benzene ring appear in the region of 740-770 wavenumbers [13] [14]. This absorption pattern is characteristic of ortho-disubstituted benzene rings, where four adjacent hydrogen atoms remain on the aromatic ring [13] [14].
| Vibrational Mode | Frequency (wavenumbers) | Intensity | Reference |
|---|---|---|---|
| Carbon-nitrogen triple bond stretch (aromatic) | 2220-2240 | Strong, Sharp | [9] [10] [6] |
| Carbon-nitrogen triple bond stretch (saturated) | 2240-2260 | Strong, Sharp | [9] [10] [6] |
| Carbon-nitrogen stretch (oxazole) | 1500-1670 | Medium-Strong | [13] [14] [15] |
| Ring stretching (benzoxazole) | 1400-1600 | Medium | [13] [14] [15] |
| Carbon-oxygen-carbon stretch (oxazole) | 1070-1150 | Medium | [13] [14] [15] |
| Carbon-hydrogen out-of-plane (benzene) | 740-770 | Medium | [13] [14] |
The ultraviolet-visible absorption spectrum of benzo[d]oxazole-2,6-dicarbonitrile exhibits characteristic electronic transitions that reflect the extended conjugation and electronic structure of the molecule. The presence of the benzoxazole chromophore combined with electron-withdrawing cyano substituents significantly influences the electronic absorption properties [16] [17] [18].
The ultraviolet-visible spectrum displays multiple absorption bands corresponding to different types of electronic transitions. The primary absorption features arise from pi-to-pi-star transitions within the aromatic system, which are characteristic of conjugated heterocyclic compounds [16] [17] [18].
The local pi-to-pi-star transitions, originating from the benzoxazole ring system, typically appear in the wavelength range of 250-280 nanometers with molar extinction coefficients of 10,000-30,000 per molar per centimeter [16] [17] [18]. These transitions represent excitations localized primarily within the fused ring system and are characteristic of the benzoxazole chromophore [16] [17] [18].
Charge transfer pi-to-pi-star transitions, involving electron movement from the electron-rich oxazole ring to the electron-deficient cyano-substituted positions, appear at longer wavelengths in the range of 300-350 nanometers [16] [17] [18]. These transitions exhibit higher molar extinction coefficients of 20,000-50,000 per molar per centimeter due to the significant change in dipole moment associated with charge transfer processes [16] [17] [18].
The n-to-pi-star transitions, involving excitation of non-bonding electrons on nitrogen and oxygen heteroatoms to anti-bonding pi orbitals, appear at the longest wavelengths in the range of 380-420 nanometers [16] [17] [18]. These transitions typically exhibit lower extinction coefficients of 1,000-5,000 per molar per centimeter due to their forbidden nature in symmetric molecules [16] [17] [18].
The presence of cyano substituents at positions 2 and 6 significantly modifies the electronic absorption characteristics compared to unsubstituted benzoxazole derivatives. The electron-withdrawing nature of the cyano groups causes bathochromic shifts in the absorption maxima and influences the intensity of electronic transitions [17] [18] [19].
The cyano substituents stabilize the excited states through resonance interactions, resulting in reduced energy gaps between ground and excited states [17] [18]. This stabilization manifests as red-shifted absorption bands compared to unsubstituted benzoxazole derivatives [17] [18].
| Transition Type | Lambda Maximum (nanometers) | Molar Extinction Coefficient (per molar per centimeter) | Reference |
|---|---|---|---|
| Pi-to-pi-star (Local) | 250-280 | 10,000-30,000 | [16] [17] [18] |
| Pi-to-pi-star (Charge Transfer) | 300-350 | 20,000-50,000 | [16] [17] [18] |
| n-to-pi-star | 380-420 | 1,000-5,000 | [16] [17] [18] |
The synthesis of Benzo[d]oxazole-2,6-dicarbonitrile relies on established cyclization methodologies that have been extensively studied and optimized for heterocyclic compound preparation. Two primary conventional approaches have emerged as particularly effective for this specific dicarbonitrile derivative: cyanogen bromide-mediated ring closure and phosphoryl trichloride-catalyzed dehydration of carboxamide precursors [1] [2].
Cyanogen bromide represents a highly effective electrophilic cyanating reagent for the preparation of benzoxazole derivatives through ring closure mechanisms. This methodology exploits the electrophilic nature of the carbon-nitrogen triple bond in cyanogen bromide to facilitate cyclization reactions with appropriate nitrogen-containing precursors [2] [3].
The mechanistic pathway involves initial activation of the substrate through nucleophilic attack by the amine nitrogen on the electron-deficient carbon of the cyanogen bromide molecule. This attack forms a covalent intermediate that subsequently undergoes intramolecular cyclization to establish the oxazole ring system [3] [4]. The process is particularly advantageous for benzoxazole synthesis because it simultaneously introduces the nitrile functionality while promoting ring formation.
Research has demonstrated that cyanogen bromide-mediated cyclization can be achieved under relatively mild conditions, typically requiring temperatures between 25-60°C and reaction times ranging from 4-12 hours [2] [3]. The reaction proceeds most efficiently in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which stabilize the charged intermediates formed during the cyclization process [2].
Optimization studies have revealed that the stoichiometry of cyanogen bromide is critical for achieving high yields. Typically, 1.2-2.0 equivalents of cyanogen bromide relative to the substrate provide optimal conversion while minimizing side reactions [3]. Lower stoichiometric ratios result in incomplete conversion, while excessive amounts can lead to undesired overreaction products.
The substrate scope for this methodology encompasses primary amides and methanimine derivatives, which serve as suitable precursors for the formation of the dicarbonitrile functionality at the 2,6-positions of the benzoxazole ring [3] [4]. The presence of electron-withdrawing groups on the aromatic ring enhances the reactivity toward cyclization, facilitating the formation of the desired product under milder conditions.
Temperature optimization studies indicate that reactions conducted below 25°C proceed sluggishly with incomplete conversion, while temperatures exceeding 80°C can promote decomposition of both the reagent and product [3]. The optimal temperature range of 25-60°C represents a compromise between reaction rate and product stability.
Phosphoryl trichloride serves as a powerful dehydrating agent for the conversion of carboxamide precursors to their corresponding nitrile derivatives through intramolecular cyclization [5] [6]. This methodology is particularly well-suited for the synthesis of Benzo[d]oxazole-2,6-dicarbonitrile because it efficiently promotes both dehydration and cyclization in a single synthetic operation.
The mechanism proceeds through initial coordination of the carbonyl oxygen of the carboxamide to the phosphorus center of phosphoryl trichloride, forming a reactive phosphoryl intermediate [5]. This activation renders the carbonyl carbon more electrophilic and facilitates subsequent nucleophilic attack by the adjacent amine nitrogen. The resulting tetrahedral intermediate undergoes elimination to expel water and form the nitrile functionality while simultaneously promoting ring closure [5] [6].
Optimization of reaction conditions has established that temperatures between 90-120°C are necessary to achieve efficient conversion [5] [7]. Lower temperatures result in sluggish reaction rates and incomplete conversion, while temperatures exceeding 130°C can promote undesired side reactions including substrate decomposition and phosphoryl trichloride hydrolysis [6].
The reaction time requirements vary depending on the specific substrate structure and reaction temperature. Under optimal conditions, reaction times of 1-3 hours are typically sufficient to achieve high conversion rates [5] [7]. Extended reaction times beyond 6 hours generally do not improve yields and may contribute to product degradation.
Solvent selection plays a crucial role in the success of phosphoryl trichloride-mediated dehydration reactions. Pyridine is frequently employed as both solvent and base, serving to neutralize the hydrogen chloride generated during the reaction while providing a suitable reaction medium [5]. Alternative solvents such as dimethylformamide can also be employed, particularly when pyridine is incompatible with specific substrates [6].
The stoichiometry of phosphoryl trichloride significantly influences reaction outcomes. Typically, 2-4 equivalents of phosphoryl trichloride relative to the carboxamide substrate provide optimal results [5] [6]. Insufficient quantities result in incomplete dehydration, while excessive amounts can promote undesired side reactions including substrate chlorination.
Substrate structural requirements for successful phosphoryl trichloride-mediated cyclization include the presence of primary carboxamide functionalities appropriately positioned for intramolecular cyclization [5]. The aromatic ring must contain suitable substituents that facilitate ring closure without interfering with the dehydration process [6].
Mechanistic studies have revealed that the rate-determining step involves the initial formation of the phosphoryl-amide intermediate [5]. Subsequent steps, including cyclization and elimination, proceed rapidly once this intermediate is formed. This understanding has informed optimization strategies focused on conditions that promote efficient intermediate formation.
The methodology demonstrates excellent compatibility with various functional groups, including electron-withdrawing substituents such as nitrile groups at multiple positions on the benzoxazole ring [6] [8]. This compatibility makes it particularly suitable for the synthesis of dicarbonitrile derivatives where multiple nitrile functionalities must be preserved throughout the cyclization process.
Yield optimization studies have consistently demonstrated that careful control of reaction atmosphere is essential for achieving high conversion rates [6]. Anhydrous conditions are mandatory because trace water can compete with the intended cyclization pathway and promote phosphoryl trichloride hydrolysis. Inert atmosphere conditions using nitrogen or argon are recommended to prevent oxidative side reactions.